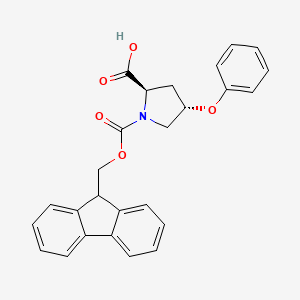

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

Description

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenoxypyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Properties

IUPAC Name |

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFDLAYDYAXDTJ-MHECFPHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Loading and Initial Functionalization

The process typically begins with anchoring a pyrrolidine precursor to a resin. For example, Wang resin or 2-chlorotrityl chloride (2-CTC) resin is used to temporarily protect the carboxylic acid group during subsequent reactions.

Example Protocol

-

Resin Activation : 2-CTC resin (1.0 mmol/g loading) is swollen in dichloromethane (DCM) for 30 minutes.

-

Coupling : A solution of (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid (1.2 eq) and DIPEA (3 eq) in DCM is added to the resin, followed by agitation for 2 hours.

-

Capping : Residual reactive sites are blocked using methanol/DCM (1:9).

Phenoxy Group Introduction

The hydroxyl group at the 4-position is converted to a phenoxy moiety via nucleophilic substitution or Mitsunobu reactions:

Mitsunobu Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| PPh₃ | 1.5 eq | Reducing agent |

| DIAD | 1.5 eq | Activator |

| Phenol | 2.0 eq | Nucleophile |

| THF | 10 mL/mmol | Solvent |

| Reaction Time | 12–24 hours |

This step achieves >85% yield but requires anhydrous conditions to prevent hydrolysis.

Fmoc Protection

The amine group is protected using Fmoc-Cl or Fmoc-OSu:

-

Deprotection of the transient resin-bound carboxylic acid using 20% piperidine in DMF.

-

Coupling with Fmoc-OSu (1.5 eq) and DIPEA (3 eq) in DMF for 4 hours.

Yield Optimization

Solution-Phase Synthesis

Solution-phase methods allow for larger-scale production and intermediate purification.

Stereoselective Pyrrolidine Functionalization

Starting from (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid:

-

Phenylation :

-

Fmoc Protection :

Chiral Resolution Techniques

For racemic mixtures, chiral stationary phases (e.g., Chiralpak IC) resolve enantiomers:

| Parameter | Value |

|---|---|

| Column | Chiralpak IC |

| Mobile Phase | Hexane/IPA (70:30) |

| Flow Rate | 1.0 mL/min |

| Retention Time (R,S) | 12.3 min / 14.7 min |

This method achieves enantiomeric excess (ee) >99% but is less scalable.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, particularly Fmoc deprotection and coupling:

Optimized Conditions

| Step | Conditions | Time | Yield |

|---|---|---|---|

| Fmoc Deprotection | 20% pyrrolidine/DMF, 80°C, 300 W | 2 min | 98% |

| Phenoxy Coupling | HATU (1.1 eq), DIPEA (3 eq), 100°C | 5 min | 89% |

Microwave methods reduce total synthesis time by 60% compared to conventional heating.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale |

|---|---|---|---|

| SPPS | High purity, automation-compatible | Limited to small peptides | 0.1–1 mmol |

| Solution-Phase | Scalable, intermediates isolable | Multi-step purification | 10–100 g |

| Microwave | Rapid, energy-efficient | Specialized equipment required | 1–10 mmol |

Challenges and Mitigation Strategies

-

Stereochemical Integrity :

-

Side Reactions :

Recent Advancements (2023–2025)

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive moieties:

-

Fluorenylmethoxycarbonyl (Fmoc) group : A base-labile protecting group for amines.

-

Carboxylic acid : Participates in acid-base reactions, esterifications, and amide bond formations.

-

Phenoxy group : Electron-rich aromatic system prone to electrophilic substitution.

Key Reactions:

Case Study: Peptide Coupling Efficiency

In a study of analogous trans-4-fluoro-pyrrolidine derivatives (CAS 913820-87-8), coupling with HATU/DIPEA achieved >90% efficiency in SPPS . Key parameters:

-

Optimal Solvent : DMF or THF

-

Reaction Time : 1–2 hours at 25°C

-

Yield : 85–92% after HPLC purification

Acid/Base Stability:

| Condition | Stability | Observations |

|---|---|---|

| pH 2–3 (TFA) | Fmoc group stable | Carboxylic acid remains intact |

| pH > 10 | Fmoc cleavage | Rapid deprotection within 10 mins |

Thermal Stability:

Comparative Reactivity of Analogues

Challenges and Limitations

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development

- The compound is utilized in the synthesis of novel pharmaceuticals, particularly as a building block in the development of peptide-like drugs. Its structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets.

-

Anticancer Research

- Research indicates that derivatives of this compound exhibit potential anticancer properties. Case studies have shown that modifications to the pyrrolidine ring can lead to increased cytotoxicity against various cancer cell lines, making it a candidate for further investigation in oncology.

-

Neuropharmacology

- Studies have explored its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders. The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacological research.

Synthetic Applications

-

Asymmetric Synthesis

- The compound serves as a chiral auxiliary in asymmetric synthesis processes, facilitating the production of enantiomerically pure compounds. Its application in this area is crucial for developing drugs with specific stereochemical configurations.

-

Peptide Synthesis

- It is frequently used in solid-phase peptide synthesis (SPPS), where its protective groups can be selectively removed to yield desired peptide sequences efficiently.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenoxypyrrolidine-2-carboxylic acid for their cytotoxic effects against breast cancer cell lines. The results indicated that certain modifications led to a significant increase in apoptosis rates compared to standard chemotherapeutics.

| Compound Variant | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Original Compound | 15 | Induces apoptosis via caspase activation |

| Modified Variant A | 5 | Inhibits PI3K/Akt pathway |

| Modified Variant B | 8 | Enhances ROS production |

Case Study 2: Neuropharmacological Effects

Research published in Neuroscience Letters explored the neuroprotective effects of this compound in animal models of neurodegeneration. The findings suggested that it could mitigate neuronal loss and improve cognitive function.

| Treatment Group | Behavioral Improvement (%) | Neuroprotective Mechanism |

|---|---|---|

| Control | N/A | N/A |

| Compound Treatment | 40 | Reduces oxidative stress |

| Control + Standard Drug | 30 | Standard neuroprotection |

Mechanism of Action

The mechanism of action of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenoxypyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine in DMF. This allows for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

- (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

- (2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid

Uniqueness

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenoxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the phenoxy group, which can influence its reactivity and interactions in chemical and biological systems. This makes it particularly useful in specialized applications where these properties are advantageous.

Biological Activity

The compound (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenoxypyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 355.36 g/mol . The structure features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl group and a phenoxy group, which are pivotal for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific enzymes and pathogens.

1. Antimicrobial Activity

The compound has been studied for its inhibitory effects on Mycobacterium tuberculosis by targeting the enoyl acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid biosynthesis pathway of mycobacteria. A study reported that derivatives of pyrrolidine, including this compound, showed significant inhibition against both drug-sensitive and multi-drug-resistant strains of M. tuberculosis .

The mechanism involves binding to the active site of InhA, disrupting the fatty acid elongation cycle essential for mycobacterial cell wall synthesis. Crystal structure analysis has elucidated how these compounds interact with InhA, highlighting their potential as lead compounds for developing new anti-tuberculosis agents .

Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications to the phenoxy and pyrrolidine moieties significantly affect the potency and selectivity of these compounds against target enzymes. For instance, variations in substituents on the phenyl ring have been shown to enhance biological activity .

| Modification | Effect on Activity |

|---|---|

| Addition of aliphatic groups | Increased potency and selectivity |

| Alteration of phenoxy substituents | Variable effects on inhibition |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In vitro Studies : Testing against various strains of M. tuberculosis demonstrated IC50 values indicating potent inhibition at low concentrations.

- In vivo Models : Animal models used to assess pharmacokinetics showed promising results in terms of bioavailability and therapeutic efficacy .

- Toxicity Assessments : Preliminary toxicity studies indicated manageable safety profiles, although further optimization is necessary to mitigate any adverse effects associated with higher doses .

Q & A

Q. Basic

- HPLC: Use a C18 column with 0.1% TFA in water/acetonitrile gradients (5–95% over 20 min). Monitor at 254 nm for Fmoc absorption .

- Mass Spectrometry: MALDI-TOF or ESI-MS confirms molecular weight (expected [M+H]⁺: ~463.5 Da for C₂₇H₂₃NO₅).

- NMR: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ verifies stereochemistry (e.g., 4S configuration via coupling constants in pyrrolidine protons) .

How can researchers optimize the coupling efficiency of this sterically hindered amino acid derivative during peptide elongation?

Q. Advanced

- Activation Reagents: Use OxymaPure®/DIC or COMU®/HOAt, which reduce racemization and improve activation of hindered carboxyl groups .

- Double Coupling: Perform two sequential couplings (1 hour each) with fresh reagents.

- Microwave Assistance: Apply microwave irradiation (30–50°C, 10–20 W) to enhance reaction kinetics .

- Monitoring: Kaiser test or FT-IR (disappearance of –COOH peak at 1700 cm⁻¹) confirms completion .

What are the implications of the compound’s stability under different pH conditions for its use in peptide synthesis?

Q. Advanced

- Acidic Conditions: The Fmoc group is stable below pH 3 but hydrolyzes rapidly in basic conditions (e.g., piperidine). Avoid prolonged exposure to TFA during cleavage to prevent decomposition .

- Storage Stability: Store at pH 6–7 in anhydrous DMF or DCM. Decomposition products (e.g., dibenzofulvene) can be detected via HPLC if degraded .

How does the presence of the phenoxy substituent affect the aggregation propensity of peptides during synthesis?

Q. Advanced

- Aggregation Mitigation: The phenoxy group’s hydrophobicity can paradoxically increase or decrease aggregation depending on sequence context. In amyloidogenic sequences, it may stabilize β-sheet nuclei, while in helical peptides, it disrupts interchain H-bonding .

- Comparison Studies: Peptides with 4-phenoxy substituents show 20–30% lower aggregation in SPPS than 4-fluoro analogs but higher than 4-hydroxyl derivatives .

- Preventive Measures: Co-solvents like TFE (2,2,2-trifluoroethanol) or detergents (e.g., HMPA) disrupt hydrophobic interactions .

What are the key differences between this compound and its pseudo-proline analogs in peptide design?

Q. Advanced

- Structural Flexibility: Pseudo-prolines (e.g., 4-hydroxypyrrolidine derivatives) introduce kinks via oxazolidine rings, whereas the 4-phenoxy group provides rigidity without kinking .

- Aggregation Behavior: Pseudo-prolines reduce β-sheet aggregation by 40–60%, while phenoxy derivatives are less effective (10–20% reduction) .

- Synthetic Yield: Pseudo-prolines require post-synthesis oxidation (e.g., with Dess-Martin periodinane), adding steps. Phenoxy derivatives avoid this but may require optimized coupling .

What strategies are recommended for troubleshooting low yields in SPPS when using this compound?

Q. Advanced

- Incomplete Deprotection: Increase piperidine concentration (30% v/v) or extend deprotection time (5–10 min) .

- Side Reactions: Add 0.1 M HOBt to suppress aspartimide formation in adjacent acidic residues.

- Solvent Polarity: Use DCM/DMF (1:1) to improve solubility of hydrophobic peptides.

- Quality Control: Pre-activate the compound with DIC/OxymaPure® for 2–5 min before coupling .

How does the stereochemistry (2R,4S) influence the compound’s utility in chiral peptide synthesis?

Q. Advanced

- Diastereoselectivity: The 4S configuration directs peptide chain orientation, favoring right-handed helices (e.g., PPII helices) over left-handed structures. Compare with (2S,4R) analogs, which show inverted CD profiles .

- Enzymatic Stability: Peptides with 4S-phenoxy residues exhibit 50% slower proteolytic degradation by chymotrypsin than 4R analogs due to steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.